Comparative Physicochemical Profile: Predicted LogP and pKa vs. 2-Chloromethylpyridine
The predicted lipophilicity (LogP) of 2,3-Dichloro-5-(chloromethyl)pyridine is 2.89, which is substantially higher than that of the less substituted analog 2-Chloromethylpyridine, for which a LogP of 1.05 is reported . This increased lipophilicity is a direct consequence of the additional chlorine atoms on the pyridine ring . Furthermore, the predicted acid dissociation constant (pKa) for the target compound is -1.51, indicating a significantly weaker basicity compared to unsubstituted pyridine, which has a pKa of 5.23 . This difference in basicity can affect the compound's behavior in acid/base extractions and its reactivity as a nucleophile or electrophile.
| Evidence Dimension | Lipophilicity (LogP) and Basicity (pKa) |
|---|---|
| Target Compound Data | LogP: 2.89; pKa: -1.51 (predicted) [REFS-1, REFS-2] |
| Comparator Or Baseline | 2-Chloromethylpyridine: LogP 1.05; Pyridine: pKa 5.23 |
| Quantified Difference | Δ LogP = +1.84; Δ pKa = -6.74 (vs. pyridine baseline) |
| Conditions | Predicted values using ACD/Labs Percepta Platform and KOWWIN v1.67 |
Why This Matters
The significantly higher LogP of 2,3-Dichloro-5-(chloromethyl)pyridine indicates it is much more lipophilic, which can influence its partitioning in biological systems or its solubility in organic reaction media compared to less halogenated analogs.
